molecular formula C22H26N6O2 B14955453 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one

3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14955453
M. Wt: 406.5 g/mol
InChI Key: JASFVKCIUWWWQM-UHFFFAOYSA-N
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Description

3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazinone derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 3-(4-oxo-4-{4-[2-(4-pyridyl)ethyl]piperazino}butyl)-1,2,3-benzotriazin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with the preparation of a piperazine derivative that includes a pyridine moiety.
  • Reactions : The compound is synthesized through a series of reactions including condensation and cyclization to form the benzotriazinone core.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Fungal Inhibition : In a study evaluating various benzamide derivatives, a related compound demonstrated potent antifungal activity against Botrytis cinerea and Fusarium graminearum, with inhibition rates exceeding 80% at 100 mg/L concentration .
CompoundFungal TargetInhibition Rate (%)
10aBotrytis cinerea84.4
10dFusarium graminearum83.6

Cytotoxicity and Cancer Research

The compound's structure suggests potential anticancer properties. Research on related piperazine derivatives has shown:

  • Growth Inhibition : Some derivatives exhibited selective growth inhibition in cancer cell lines without affecting non-tumorigenic cells at concentrations as low as 10 µM. This selectivity indicates a promising therapeutic index for further development .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been documented to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management .
  • Receptor Interaction : The piperazine moiety may facilitate binding to specific biological receptors, influencing pathways involved in cell proliferation and apoptosis.

Study on Antifungal Activity

In a detailed investigation into antifungal activities, a series of benzamide derivatives were tested against several fungal strains. The study concluded that modifications in the molecular structure significantly impacted the biological activity:

  • Key Findings : Compounds with specific substitutions showed enhanced activity against Botrytis cinerea, indicating that structural optimization could lead to more effective antifungal agents .

Cancer Cell Line Studies

Research involving the growth inhibition of cancer cell lines has highlighted the potential of piperazine-containing compounds:

  • Selectivity : Compounds were assessed for their ability to selectively inhibit tumorigenic cells while sparing healthy cells, suggesting mechanisms that could be exploited for targeted cancer therapies .

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-oxo-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]butyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H26N6O2/c29-21(6-3-12-28-22(30)19-4-1-2-5-20(19)24-25-28)27-16-14-26(15-17-27)13-9-18-7-10-23-11-8-18/h1-2,4-5,7-8,10-11H,3,6,9,12-17H2

InChI Key

JASFVKCIUWWWQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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